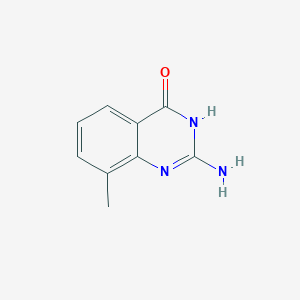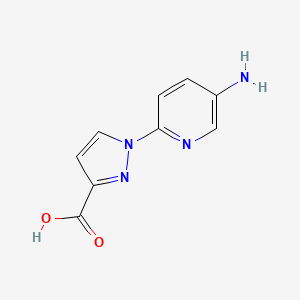![molecular formula C13H12N4O3 B3086987 6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1170052-42-2](/img/structure/B3086987.png)
6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Vue d'ensemble
Description
The compound “6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole ring and a pyridine ring. These types of structures are often found in bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the carboxylic acid group. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxylic acid group. For example, the carboxylic acid could potentially undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the heterocyclic rings could influence its solubility .Applications De Recherche Scientifique
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which include the compound , have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and they are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Methods
The synthesis of these compounds often starts from a preformed pyrazole or pyridine . For example, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial AcOH .
Anti-Cancer Activity
New derivatives of heterocyclic bearing pyrazole moiety have shown high anti-cancer activity against both HepG2 and HCT-116 . For instance, 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile shows high anti-cancer activity with IC50 of 9.2±2.8 and 7.7±1.8 µM, respectively .
Green Synthesis Methods
Green synthesis methods, such as microwave-assisted and grinding techniques, have been used to synthesize new derivatives of heterocyclic bearing pyrazole moiety . These methods are environmentally friendly and efficient.
Pharmacokinetics
The pharmacokinetics of these compounds have been studied using the radioiodination technique in tumor-bearing Albino mice . The biodistribution showed high accumulation in tumor tissues .
Chemo/Radioisotope Therapy
The newly synthesized compounds may be used for chemotherapy and Targeted Radionuclide Therapy (TRT) . This is because I-131, which is used in the radioiodination technique, has maximum beta and gamma energies of 606.3 and 364.5 keV, respectively .
Mécanisme D'action
Target of Action
The compound “6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” belongs to the family of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . .
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a variety of biological activities .
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives have been associated with a wide range of biological and pharmacological activities .
Pharmacokinetics
Heterocyclic compounds, which include pyrazolo[3,4-b]pyridines, often have improved salt formation properties and solubility, which can enhance pharmacokinetic parameters .
Orientations Futures
Propriétés
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-3-17-5-4-9(15-17)10-6-8(13(18)19)11-7(2)16-20-12(11)14-10/h4-6H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHNFATGLTGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)
![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)

![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)


![3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B3087007.png)
![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)

